1-Imidazo[1,2-a]pyridin-2-ylpropan-1-amine
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Overview
Description
1-Imidazo[1,2-a]pyridin-2-ylpropan-1-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is significant due to its presence in various biologically active molecules and its potential applications in medicinal chemistry. The compound is known for its unique chemical properties and versatility in synthetic chemistry.
Preparation Methods
The synthesis of 1-Imidazo[1,2-a]pyridin-2-ylpropan-1-amine can be achieved through several methods. One common approach involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core. This can be further functionalized to introduce the propan-1-amine group. Industrial production methods often utilize multicomponent reactions, oxidative coupling, and tandem reactions to achieve high yields and purity .
Chemical Reactions Analysis
1-Imidazo[1,2-a]pyridin-2-ylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazo[1,2-a]pyridine ring.
Functionalization: Radical reactions, transition metal catalysis, and photocatalysis are commonly used to functionalize the imidazo[1,2-a]pyridine scaffold.
Scientific Research Applications
1-Imidazo[1,2-a]pyridin-2-ylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 1-Imidazo[1,2-a]pyridin-2-ylpropan-1-amine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins. The pathways affected by this compound include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
1-Imidazo[1,2-a]pyridin-2-ylpropan-1-amine can be compared with other similar compounds, such as:
- This compound hydrochloride
- This compound ethan-1-amine hydrochloride
- 2-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrochloride
- 2-Methyl-3H-imidazo[4,5-b]pyridin-3-ylpropan-1-amine hydrochloride
These compounds share the imidazo[1,2-a]pyridine core but differ in their functional groups, leading to variations in their chemical properties and biological activities .
Properties
CAS No. |
1255147-16-0 |
---|---|
Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-imidazo[1,2-a]pyridin-2-ylpropan-1-amine |
InChI |
InChI=1S/C10H13N3/c1-2-8(11)9-7-13-6-4-3-5-10(13)12-9/h3-8H,2,11H2,1H3 |
InChI Key |
DSFAHIHQWKUINJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN2C=CC=CC2=N1)N |
Origin of Product |
United States |
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